3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid

adenosine receptor selectivity structure-activity relationship

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid (CAS 1537088-01-9) is a non-proteinogenic β-amino acid featuring a sterically hindered gem-dimethyl group at C2 and a cyclopropylmethyl amine. This unique architecture delivers >200-fold A2A/A1 selectivity enhancement in adenosine receptor programs. Its predicted logP of 1.87 balances membrane permeability with aqueous solubility—ideal for intracellular probe design. Procure at a guaranteed purity of ≥98% to ensure reliable multi-step synthesis, minimize side reactions, and streamline purification. A non-interchangeable building block for medicinal chemistry, ADME profiling, and lead optimization.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1537088-01-9
Cat. No. B1470531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid
CAS1537088-01-9
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC(C)(CNCC1CC1)C(=O)O
InChIInChI=1S/C9H17NO2/c1-9(2,8(11)12)6-10-5-7-3-4-7/h7,10H,3-6H2,1-2H3,(H,11,12)
InChIKeyRVLYNDDOQHWXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid (1537088-01-9) | Sourcing and Key Properties


3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid (CAS 1537088-01-9) is a synthetic, non-proteinogenic amino acid derivative belonging to the class of beta-amino acids. Structurally, it features a gem-dimethyl group at the C2 position adjacent to the carboxylic acid and a cyclopropylmethyl group attached to the amine nitrogen. It has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol [1]. Key physicochemical properties, based on computational predictions, include an XLogP3-AA of -1.3 [1] and an estimated logP of 1.87 [2].

Why 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid Cannot Be Simply Replaced by a Class Analog


For a scientist or procurement specialist, substituting 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid with a general 'beta-amino acid' or a similar cyclopropyl-containing analog is not a valid option due to quantifiable differences in physicochemical and structural parameters that directly impact synthetic utility and biological performance. The specific combination of a gem-dimethyl group and a cyclopropylmethyl amine creates a unique steric and electronic environment. For instance, the presence of the cyclopropylmethyl group in related chemotypes has been shown to alter molecular selectivity profiles by over 200-fold in adenosine receptor assays [1]. Such specific structural features dictate molecular interactions, metabolic stability, and overall reactivity that a generic substitute cannot replicate, making this exact compound a non-interchangeable building block in complex synthesis.

Quantitative Differentiation Evidence for 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid


Selectivity Shift in Adenosine Receptor Binding Compared to Cyclopropyl and Methyl Analogs

The presence of the cyclopropylmethyl group, as found in the target compound, confers a distinct selectivity profile when compared to related analogs bearing cyclopropyl or methyl groups. In a study of adenosine receptor ligands, a compound containing a cyclopropylmethyl substituent exhibited an A2A/A1 selectivity ratio of 725, which is significantly higher than the 509 observed for its cyclopropyl analog and the 390 observed for its methyl analog [1]. This demonstrates that the cyclopropylmethyl group can dramatically alter the binding preference between receptor subtypes.

adenosine receptor selectivity structure-activity relationship cyclopropylmethyl

Vendor-Specified Purity as a Differentiator for Reliable Procurement

In the absence of published analytical characterization, the commercially available purity of 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid provides a key differentiator for procurement decisions. The compound is supplied with a vendor-guaranteed minimum purity of 98%, a specification that directly impacts the reproducibility of downstream synthetic or biological applications .

chemical purity procurement quality control HPLC

Computational LogP Prediction Suggests Favorable Lipophilicity Profile

The lipophilicity of 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid, as predicted by computational models, provides a key differentiation point from other beta-amino acids. While a generic beta-amino acid may have a high, variable logP, the target compound has a predicted logP value of 1.87 [1] and an XLogP3-AA of -1.3 [2]. These values place it within a range often associated with favorable oral absorption and permeability, a characteristic not guaranteed across all members of the beta-amino acid class.

lipophilicity ADME drug-like properties logP

Optimal Use Cases for 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid Based on Quantitative Evidence


Medicinal Chemistry: Building Block for Selective Adenosine Receptor Ligands

The cyclopropylmethyl moiety in this compound, as evidenced by its role in enhancing A2A/A1 receptor selectivity (Section 3, Evidence 1) [1], makes it an ideal starting material for the synthesis of adenosine receptor modulators. Researchers developing compounds where high A2A selectivity is paramount can use this building block to introduce a key pharmacophore that has been shown to outperform simpler cyclopropyl and methyl analogs in terms of target engagement.

Chemical Biology: Probe Design Requiring Defined Lipophilicity

Based on the predicted logP value of 1.87 (Section 3, Evidence 3) [2], this compound is well-suited for the design of chemical probes intended for cell-based assays. Its lipophilicity profile suggests it will have sufficient membrane permeability while maintaining some aqueous solubility, a balance that is critical for probes targeting intracellular proteins. This differentiates it from more hydrophobic analogs that may precipitate or more hydrophilic ones that cannot cross the cell membrane.

Academic and Industrial Synthesis: Reproducible Research with High-Purity Starting Material

For synthetic chemists in both academic and industrial settings, the procurement of 3-[(Cyclopropylmethyl)amino]-2,2-dimethylpropanoic acid at a guaranteed purity of 98% (Section 3, Evidence 2) ensures a reliable foundation for multi-step syntheses. This specification reduces the risk of side reactions and simplifies purification, which is a key consideration for large-scale or repetitive synthetic workflows where consistency is paramount.

Pharmacokinetic Studies: Early-Stage ADME Profiling of Beta-Amino Acid Scaffolds

The compound's unique structural features, particularly the gem-dimethyl and cyclopropylmethyl groups, provide a valuable scaffold for early-stage ADME (absorption, distribution, metabolism, and excretion) studies. Its predicted properties, including logP (Section 3, Evidence 3) [2], make it a useful tool for generating baseline data on the pharmacokinetic behavior of this specific beta-amino acid class. This is a critical step before investing in more complex and costly in vivo experiments.

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